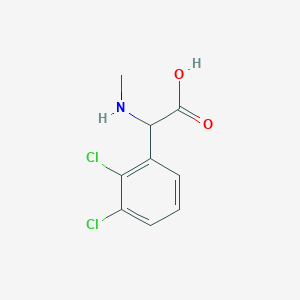

2-(2,3-Dichlorophenyl)-2-(methylamino)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dichlorophenylpiperazine is a chemical compound from the phenylpiperazine family. It is both a precursor in the synthesis of aripiprazole and one of its metabolites .

Molecular Structure Analysis

The molecular structure of 2,3-Dichlorophenylpiperazine consists of a piperazine ring attached to a 2,3-dichlorophenyl group .Physical And Chemical Properties Analysis

2,3-Dichlorophenylpiperazine has a molar mass of 231.12 g/mol. It appears as a brown oil. It has a density of 1.272g/cm3 at °C. Its melting point is 242 to 244 °C and its boiling point is 365.1 °C at 760mmHg .Scientific Research Applications

Chemical Synthesis and Polymer Applications A study by Kazuhiro Yamanaka et al. (2000) highlights the synthesis of hyperbranched aromatic polyimides using an AB2 type monomer, initiated from dimethoxyphenol derivatives, showcasing the utility of 2-(2,3-Dichlorophenyl)-2-(methylamino)acetic acid in advanced polymer preparation with applications in materials science. These polyimides, due to their solubility and molecular weight characteristics, have potential applications in various fields including electronics and nanotechnology (Yamanaka, Jikei, & Kakimoto, 2000).

Analytical Chemistry and Sensor Development In analytical chemistry, the development of sensor systems for detecting specific herbicides is a significant application. A sensor system based on molecularly imprinted polymers and electrochemical detection for 2,4-dichlorophenoxy-acetic acid has been developed, highlighting the adaptability of related chemical structures in environmental monitoring and safety assessments. This system uses a competitive binding assay with a non-related electrochemically active probe to detect the presence of the herbicide, underscoring the importance of chemical derivatives like 2-(2,3-Dichlorophenyl)-2-(methylamino)acetic acid in creating sensitive and specific detection methods for environmental pollutants (Kröger, Turner, Mosbach, & Haupt, 1999).

Environmental Science and Phytoremediation The compound's relevance extends to environmental science, particularly in studies focused on the phytoremediation of herbicides. For example, research on bacterial endophyte-enhanced phytoremediation demonstrates how derivatives of 2-(2,3-Dichlorophenyl)-2-(methylamino)acetic acid can be used to improve the degradation of herbicides like 2,4-dichlorophenoxyacetic acid in contaminated soils. This approach utilizes genetically modified bacterial endophytes to increase the capacity of plants to remove harmful substances from the environment, showcasing the potential of chemical derivatives in enhancing bioremediation strategies (Germaine, Liu, Garcia Cabellos, Hogan, Ryan, & Dowling, 2006).

Mechanism of Action

properties

IUPAC Name |

2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-12-8(9(13)14)5-3-2-4-6(10)7(5)11/h2-4,8,12H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSJFRAYQKFOSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=C(C(=CC=C1)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Fluorosulfonyloxyphenyl)methylsulfanyl]-2,2-dimethyloxolane](/img/structure/B2676735.png)

![5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2676737.png)

![2-amino-N-(4-fluorobenzyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2676744.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2676746.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]ethanone](/img/structure/B2676747.png)

![6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B2676748.png)

![(3-Methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2676749.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-fluorophenyl)benzamide](/img/structure/B2676751.png)

![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2676753.png)

![8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2676755.png)

![1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one](/img/structure/B2676756.png)